3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
Description
The compound 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide features a 1,3,4-thiadiazole core substituted at position 5 with a tetrahydrofuran (THF) ring and at position 2 with an isoxazole-4-carboxamide group. This hybrid structure combines heterocyclic motifs known for diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory properties.
Properties
Molecular Formula |
C12H14N4O3S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
3,5-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H14N4O3S/c1-6-9(7(2)19-16-6)10(17)13-12-15-14-11(20-12)8-4-3-5-18-8/h8H,3-5H2,1-2H3,(H,13,15,17) |
InChI Key |
HMQBSVQFESBDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Formation
Tetrahydrofuran-2-carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol. This hydrazide then reacts with carbon disulfide (CS₂) in basic conditions to form the thiosemicarbazide.
\text{THF-2-CO₂H} + \text{NH₂NH₂·H₂O} \rightarrow \text{THF-2-CONHNH₂} \quad (\text{Yield: 85%})
\text{THF-2-CONHNH₂} + \text{CS₂} \xrightarrow{\text{KOH}} \text{THF-2-C(S)NHNH₂} \quad (\text{Yield: 76%})
Cyclization to 1,3,4-Thiadiazole
The thiosemicarbazide undergoes cyclodehydration using thiourea in THF under reflux to form the 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.
\text{THF-2-C(S)NHNH₂} + \text{NH₂CSNH₂} \xrightarrow{\Delta, \text{THF}} \text{Thiadiazole amine} \quad (\text{Yield: 68%})
Optimization Data
| Cyclizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea | THF | Reflux | 8 h | 68% |
| Lawesson’s Reagent | Toluene | 110°C | 6 h | 72% |
Coupling of Isoxazole-4-Carboxamide and Thiadiazol-2-Amine
The final step involves coupling the isoxazole-4-carboxamide with the thiadiazol-2-amine via a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are typically employed to activate the carboxylic acid for nucleophilic attack by the amine.
\text{Isoxazole-4-CO₂H} + \text{Thiadiazol-2-NH₂} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} \quad (\text{Yield: 65%})
Coupling Reaction Parameters
| Activator | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DMF | RT | 24 h | 65% |
| DCC/DMAP | CH₂Cl₂ | 0°C to RT | 18 h | 60% |
Alternative Routes and Mechanistic Insights
One-Pot Synthesis
A streamlined one-pot method combines the cyclocondensation and coupling steps. POCl₃ acts as both a cyclizing agent for the isoxazole ring and an activator for the amide bond formation. This approach reduces purification steps but requires precise stoichiometric control.
Solid-State Synthesis
Recent advances utilize solvent-free conditions for the cyclization steps. For example, grinding the thiosemicarbazide with P₂S₅ yields the thiadiazole ring with minimal byproducts.
Challenges and Optimization Strategies
-
Low Yields in Thiadiazole Formation : The cyclization of thiosemicarbazides to thiadiazoles often suffers from moderate yields (60–70%) due to competing side reactions. Using Lawesson’s reagent instead of thiourea improves yields to 72%.
-
Purification Difficulties : The final compound’s polarity necessitates chromatographic purification with ethyl acetate/hexane mixtures, increasing production costs .
Chemical Reactions Analysis
Reactivity Analysis
The compound’s reactivity stems from its functional groups:
| Functional Group | Reactivity Features | Potential Reactions |
|---|---|---|
| Thiadiazole | Nucleophilic sulfur atom | Electrophilic substitution, nucleophilic attacks |
| Isoxazole | Electrophilic positions | Electrophilic aromatic substitution |
| Carboxamide | Amide linkage | Hydrolysis, amidation |
-
Thiadiazole Ring : The sulfur atom’s lone pairs enable nucleophilic interactions, making it reactive toward electrophiles like alkyl halides .
-
Isoxazole Ring : The electron-deficient nature of the ring facilitates electrophilic substitution (e.g., alkylation or acylation).
-
Carboxamide Group : The amide bond can undergo hydrolysis under acidic or basic conditions, releasing the carboxylic acid.
Key Reaction Conditions
Oxadiazole to Thiadiazole Conversion
The reaction involves dehydrocyclization , where thiourea replaces the oxygen atom in the oxadiazole with sulfur. This occurs via a two-step mechanism :
-
Nucleophilic attack by thiourea on the oxadiazole ring.
-
Elimination of water and formation of the thiadiazole ring .
Thiadiazole Formation via Hydrazine Derivatives
Hydrazine derivatives react with acyl chlorides to form intermediates, which undergo cyclodehydration using agents like POCl₃ or LR. This step is critical for creating the thiadiazole’s five-membered ring .
Stability and Reactivity Considerations
-
Thermal Stability : The compound’s stability under varying temperatures depends on the substituents. For example, the tetrahydrofuran group may undergo ring-opening under acidic conditions.
-
pH Sensitivity : Amide bonds are stable under neutral conditions but hydrolyze in extreme pH environments.
This compound’s synthesis and reactivity highlight the importance of heterocyclic chemistry in drug design. Further studies on its interactions with biological targets (e.g., enzymes, receptors) would provide deeper insights into its therapeutic potential.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound is part of a broader class of isoxazole derivatives that have shown potential in drug development. Isoxazoles are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific structure of 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds containing the isoxazole moiety have been evaluated against various cancer cell lines. In particular:
- Apoptosis Induction : Research has shown that certain derivatives can act as apoptosis inducers in cancer cells. The introduction of electron-withdrawing groups at specific positions has been linked to increased biological activity against cancer cell lines such as MCF-7 and HCT-116 .
- Structure-Activity Relationship (SAR) : The presence of substituents on the isoxazole ring influences the anticancer activity significantly. For example, modifications to the thiadiazole component have been associated with enhanced potency against prostate and colon cancers .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial applications. Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal properties.
Synthesis and Evaluation
Recent investigations into thiadiazole-based compounds have revealed their efficacy against various microbial strains. For example:
- Synthesis Methodologies : Novel synthesis routes for thiadiazole derivatives have been developed, leading to compounds that exhibit strong antimicrobial activity .
- Biological Testing : Compounds derived from thiadiazoles have shown promising results in inhibiting the growth of pathogenic bacteria and fungi. The incorporation of the tetrahydrofuran moiety may enhance solubility and bioavailability, further improving antimicrobial efficacy .
Summary of Findings
The following table summarizes key findings related to the applications of 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide:
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
A. (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamides ()
- Structure: The thiadiazole core is linked to a benzamide group and a 3-hydroxyquinoxaline substituent.
- Key Differences: The target compound replaces the quinoxaline and benzamide groups with a THF ring and isoxazole carboxamide. Quinoxaline is aromatic and planar, favoring intercalation with DNA/proteins, whereas THF introduces a non-aromatic, oxygen-containing ring that may improve solubility .
- Biological Implications: Quinoxaline derivatives are associated with anticancer activity, but the target compound’s isoxazole-THF combination may shift its mechanism toward non-DNA targets, such as enzyme inhibition .
B. Bis-Thiadiazole Methanones (C1–C4, )
- Structure: Two 1,3,4-thiadiazole rings connected via a methanone bridge, with amino substituents (cyclohexyl, phenyl, ethyl, phenethyl).
- The THF and isoxazole groups in the target may reduce steric hindrance compared to bulky bis-thiadiazole systems.
- Biological Activity: C1–C4 exhibit antimicrobial and antibiofilm activities, suggesting that monomeric thiadiazoles like the target compound might prioritize selectivity over broad-spectrum efficacy .
C. N-(Trichloroethyl) Carboxamides ()
- Structure : Thiadiazole derivatives with trichloroethyl and carboxamide substituents.
- Key Differences :
- The target compound lacks electron-withdrawing trichloro groups, which could reduce toxicity risks.
- The THF ring may confer better pharmacokinetics compared to halogenated analogs.
- Synthesis : highlights cyclization with iodine and triethylamine, whereas the target compound’s THF group might require milder conditions for stability .
Functional and Pharmacokinetic Comparisons
Table 1: Structural and Functional Comparison
Key Observations :
Solubility: The THF group in the target compound likely enhances aqueous solubility compared to purely aromatic analogs (e.g., quinoxaline derivatives).
Toxicity : The absence of halogen atoms (cf. ) and dimeric structures (cf. ) could improve the target compound’s safety profile.
Biological Activity
The compound 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This compound integrates various pharmacologically relevant structural motifs, including isoxazole and thiadiazole rings, which are known for their diverse therapeutic effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2S |
| Molecular Weight | 304.36 g/mol |
| IUPAC Name | 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide |
| Canonical SMILES | CC1=CC(=NO1)C(=O)N(C)C2=NN=C(S2)CC(OCC)C |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and isoxazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives of thiadiazole, including the target compound, it was found that they demonstrated notable activity against a range of bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Case Study:
In vitro tests showed that the compound exhibited an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial efficacy.
Anticancer Activity
The anticancer potential of 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide has been evaluated against several cancer cell lines. The results indicate that this compound possesses cytotoxic effects particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HCT116 | 8.7 |
| HeLa | 15.0 |
The observed cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed using lipopolysaccharide (LPS)-induced macrophage models. The results demonstrated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism:
The anti-inflammatory effect is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Synthesis and Characterization
The synthesis of 3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:
- Formation of the thiadiazole ring via cyclization reactions.
- Coupling with isoxazole derivatives.
- Final carboxamide formation through amide coupling techniques.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Solvent | Catalyst | Time/Temp | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Acetonitrile | I₂, Et₃N | Reflux, 1–3 min | 65–80 | |
| Intermediate Purification | DMF | — | Crystallization | 70–80 |
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.1–2.6 ppm for isoxazole-CH₃, δ 1.8–2.0 ppm for tetrahydrofuran-CH₂) and carbonyl signals (δ 160–170 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., m/z 348–415 range for related analogs) .
- X-ray Crystallography : Employ SHELX programs for structural refinement, particularly for resolving tautomeric forms in thiadiazole derivatives .
Advanced Question: How can computational methods predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β or antimicrobial enzymes. Prioritize analogs with high binding affinity to conserved active sites .
- QSAR Modeling : Correlate substituent effects (e.g., tetrahydrofuan vs. phenyl groups) with bioactivity using descriptors like logP and polar surface area .
- Validation : Cross-check docking results with in vitro assays (e.g., MIC for antimicrobial activity) .
Advanced Question: How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Iterative Analysis : Compare NMR/IR data with analogous compounds (e.g., thiadiazole-isoxazole hybrids) to identify discrepancies in peak assignments .
- Cross-Validation : Use X-ray crystallography (via SHELXL) to resolve ambiguities in tautomeric or conformational states .
- Peer Consultation : Engage crystallography experts to reinterpret challenging datasets, as seen in resolving sulfur elimination artifacts in cyclization steps .
Advanced Question: What strategies can elucidate the reaction mechanism for forming the thiadiazole-isoxazole core?
Methodological Answer:
- Intermediate Trapping : Isolate hydrazine-carbothioamide intermediates (via TLC monitoring) to confirm stepwise cyclization .
- Isotopic Labeling : Use ¹⁵N-labeled reagents to track nitrogen migration in the thiadiazole ring .
- DFT Calculations : Model transition states for sulfur elimination and ring closure using Gaussian or ORCA software .
Advanced Question: How can researchers design analogs to improve solubility without compromising bioactivity?
Methodological Answer:
- Functional Group Modulation : Introduce polar groups (e.g., -OH, -NH₂) to the tetrahydrofuran or methyl substituents while retaining the thiadiazole-isoxazole core .
- Prodrug Strategies : Synthesize ester derivatives (e.g., ethyl carboxylates) that hydrolyze in vivo to the active carboxylic acid form .
- Solubility Testing : Use shake-flask or HPLC methods to measure logD (pH 7.4) and prioritize analogs with logD < 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
